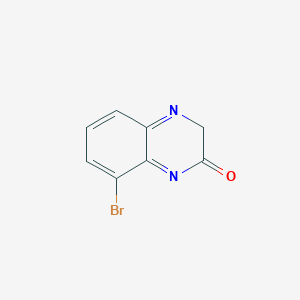![molecular formula C10H5ClN2S B11884216 2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)
2-Chlorothiazolo[5,4-f]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothiazolo[5,4-f]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines This compound is characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Métodos De Preparación
The synthesis of 2-Chlorothiazolo[5,4-f]isoquinoline involves several steps. One common method starts with 6-aminoisoquinoline, which undergoes a reaction with potassium thiocyanate and bromine to form 6-amino-5-thiocyanoisoquinoline. This intermediate is then cyclized using hydrochloric acid to produce 2-aminothiazolo[5,4-f]isoquinoline. The final step involves a Sandmeyer reaction to yield this compound .
Análisis De Reacciones Químicas
2-Chlorothiazolo[5,4-f]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced using reagents like hydrogen iodide and red phosphorus to yield thiazolo[5,4-f]isoquinoline.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
2-Chlorothiazolo[5,4-f]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorothiazolo[5,4-f]isoquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins .
Comparación Con Compuestos Similares
2-Chlorothiazolo[5,4-f]isoquinoline can be compared with other thiazoloisoquinoline derivatives, such as:
2-Hydroxythiazolo[5,4-c]isoquinoline: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Thiazolo[4,5-c]isoquinoline: This isomer has a different ring fusion pattern, which affects its chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H5ClN2S |
|---|---|
Peso molecular |
220.68 g/mol |
Nombre IUPAC |
2-chloro-[1,3]thiazolo[5,4-f]isoquinoline |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H |
Clave InChI |
KXCYLBYNSBQOTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)




![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)





